molecular formula C17H21NO5 B15244200 Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Cat. No.: B15244200
M. Wt: 319.4 g/mol
InChI Key: HNERQWYMBMKIIU-NEXFUWMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its racemic mixture, meaning it contains equal amounts of two enantiomers. The presence of multiple chiral centers in its structure contributes to its stereochemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the bicyclic core, followed by the introduction of the benzyl and ethyl groups. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to separate and purify the racemic mixture. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
  • Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Methyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate

Uniqueness

Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate is unique due to its specific stereochemistry and the presence of both benzyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

2-O-benzyl 3-O-ethyl (3R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C17H21NO5/c1-2-22-16(20)15-13-8-12(9-14(13)19)18(15)17(21)23-10-11-6-4-3-5-7-11/h3-7,12-15,19H,2,8-10H2,1H3/t12?,13?,14-,15-/m1/s1

InChI Key

HNERQWYMBMKIIU-NEXFUWMNSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C2CC(N1C(=O)OCC3=CC=CC=C3)C[C@H]2O

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OCC3=CC=CC=C3)CC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.